Umeclidinium Bromide-d10 is a deuterated form of umeclidinium bromide, which is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). This compound is distinguished by its stable isotope labeling, which makes it useful as an internal standard in analytical chemistry and pharmacokinetic studies. Umeclidinium bromide itself was approved by the United States Food and Drug Administration in 2014 for long-term maintenance treatment of airflow obstruction in patients with COPD, marketed under the brand name Incruse Ellipta .
The synthesis of umeclidinium bromide typically involves several steps, including the formation of intermediate compounds followed by their conversion into the final product. The general synthetic route includes:
Umeclidinium Bromide-d10 features a complex bicyclic structure characteristic of quinuclidine derivatives. The presence of deuterium atoms (D) instead of hydrogen (H) enhances its stability and allows for differentiation in mass spectrometry.
Umeclidinium Bromide-d10 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The kinetics of these reactions can be studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which are enhanced by the presence of deuterium labels that provide distinct spectral signatures .
Umeclidinium Bromide-d10 acts primarily as an antagonist at muscarinic acetylcholine receptors, particularly M3 receptors located in airway smooth muscle.
Umeclidinium Bromide-d10 has several scientific applications:
The deuterated form enhances precision in research settings where tracking drug metabolism is critical .
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0